Cas no 196618-13-0 (Oseltamivir)

Oseltamivir Chemical and Physical Properties
Names and Identifiers
-
- Oseltamivir
- (3R,5S)-ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
- Oseltamivir phosphate
- (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester
- (3R,4R,5S)-4-acetylamino-5-amino-3(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester
- (3R,4R,5S)-5-amino-4-acetylamino-3-(1-ethyl-propoxy)-cyclohex-1-ene-carboxylic acid et
- GOP-A-Flu
- Oseltamivir (free base)
- OSTELTAMIVIR
- TAMIFLU
- TaMiflu-Free
- TaMvir
- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
- GS 4104
- (3R,4R,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
-
- Inchi: InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
- InChI Key: VSZGPKBBMSAYNT-RRFJBIMHSA-N
- SMILES: CCC(O[C@@H]1C=C(C(OCC)=O)C[C@H](N)[C@H]1NC(C)=O)CC
Computed Properties
- Exact Mass: 312.204907g/mol
- Surface Charge: 0
- XLogP3: 1.1
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 8
- Monoisotopic Mass: 312.204907g/mol
- Monoisotopic Mass: 312.204907g/mol
- Topological Polar Surface Area: 90.6Ų
- Heavy Atom Count: 22
- Complexity: 418
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Dissociation Constants: pKa = 7.7 at 25 °C (primary amine)
- PSA: 90.65000
- LogP: 2.37660
- pka: 7.7 (25°); 6.6 (70°)
Oseltamivir Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | DT-0013-1MG |
Oseltamivir |
196618-13-0 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Key Organics Ltd | DT-0013-5MG |
Oseltamivir |
196618-13-0 | >97% | 5mg |
£42.00 | 2025-02-08 | |
TRC | O701005-250mg |
Oseltamivir |
196618-13-0 | 250mg |
$ 419.00 | 2023-09-06 | ||
Key Organics Ltd | DT-0013-100MG |
Oseltamivir |
196618-13-0 | >97% | 100mg |
£128.00 | 2025-02-08 | |
Biosynth | FO61474-250 mg |
Oseltamivir |
196618-13-0 | 250MG |
$635.25 | 2023-01-04 | ||
Chemenu | CM201682-5g |
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate |
196618-13-0 | 97% | 5g |
$355 | 2021-06-15 | |
Chemenu | CM201682-10g |
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate |
196618-13-0 | 97% | 10g |
$608 | 2021-06-15 | |
Biosynth | FO61474-50 mg |
Oseltamivir |
196618-13-0 | 50mg |
$203.28 | 2023-01-04 | ||
MedChemExpress | HY-13317-5mg |
Oseltamivir |
196618-13-0 | 99.94% | 5mg |
¥300 | 2024-04-19 | |
1PlusChem | 1P003TYL-100mg |
(3R,4R,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate |
196618-13-0 | 97% | 100mg |
$38.00 | 2024-06-17 |
Oseltamivir Suppliers
Oseltamivir Related Literature
-
Ahmed Mahal,Meitao Duan,Dhafer S. Zinad,Ranjan K. Mohapatra,Ahmad J. Obaidullah,Xiaoyi Wei,Manoj K. Pradhan,Debadutta Das,Venkataramana Kandi,Hany S. Zinad,Quanhong Zhu RSC Adv. 2021 11 1804
-
Siamak Shoravi,Gustaf D. Olsson,Bj?rn C. G. Karlsson,Fredrik Bexborn,Younes Abghoui,Javed Hussain,Jesper G. Wiklander,Ian A. Nicholls Org. Biomol. Chem. 2016 14 4210
-
Vitaliy Kapishon,Stephanie Allison,Ralph A. Whitney,Michael F. Cunningham,Myron R. Szewczuk,Ronald J. Neufeld Biomater. Sci. 2016 4 511
-
Ye Wang,Miao Yu,Xiaonan Wang,Xin Zhang,Xizhu Wang,Xuexun Fang RSC Adv. 2015 5 64937
-
Marcin Górecki Org. Biomol. Chem. 2015 13 2999
Additional information on Oseltamivir
Oseltamivir and Its Role in Contemporary Antiviral Therapeutics: A Comprehensive Overview
Oseltamivir, a pharmaceutical compound with the CAS number 196618-13-0, represents a cornerstone in the modern management of influenza viral infections. This antiviral agent, widely recognized under its commercial name Tamiflu, has been instrumental in both prophylaxis and treatment since its introduction into clinical practice. The compound's efficacy stems from its ability to inhibit the activity of neuraminidase, an enzyme essential for the release of new influenza viruses from infected host cells. This mechanism of action has positioned Oseltamivir as a primary therapeutic option in the fight against seasonal and pandemic influenza.
The development of Oseltamivir marked a significant advancement in antiviral therapy, particularly during the 2009 H1N1 pandemic, where its rapid deployment played a crucial role in mitigating the spread of the virus. Recent studies have further elucidated the pharmacokinetic profile of Oseltamivir, demonstrating its high oral bioavailability and rapid absorption, which contribute to its clinical effectiveness. The compound is metabolized primarily in the liver through glucuronidation, with a plasma half-life that allows for convenient once-daily dosing regimens.
Current research continues to explore the potential applications of Oseltamivir beyond its traditional use in influenza treatment. Investigations into its efficacy against other viral pathogens, such as respiratory syncytial virus (RSV), have shown promising preliminary results. Additionally, studies are examining the possibility of repurposing Oseltamivir for emerging viral threats, highlighting its versatility as a therapeutic agent. The compound's well-characterized structure also facilitates ongoing research into structure-activity relationships (SAR), aiming to develop next-generation antivirals with enhanced potency and reduced resistance profiles.
The clinical utility of Oseltamivir is further underscored by its favorable safety profile, which has been confirmed in numerous large-scale trials. Common adverse effects are generally mild and include nausea, vomiting, and headache. These side effects are typically transient and manageable with standard supportive care. However, recent attention has focused on understanding the long-term effects of Oseltamivir use, particularly in high-risk populations such as elderly patients or those with underlying chronic conditions. Ongoing surveillance studies are essential to monitor any potential delayed adverse events and ensure patient safety remains paramount.
In conclusion, Oseltamivir stands as a pivotal compound in contemporary antiviral therapeutics. Its mechanism of action targeting influenza neuraminidase has saved countless lives and continues to be refined through rigorous research efforts. As new viral challenges emerge and our understanding of antiviral pharmacology evolves, compounds like Oseltamivir will remain indispensable tools in global health security strategies. Future directions in research may explore novel formulations or combination therapies to enhance efficacy and broaden the spectrum of applications for this vital pharmaceutical agent.
196618-13-0 (Oseltamivir) Related Products
- 73960-72-2(N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester)
- 96829-58-2(Orlistat)
- 956267-10-0(4-N-Desacetyl-5-N-acetyl Oseltamivir)
- 204255-11-8(Oseltamivir phosphate)
- 36791-04-5(Ribavirin)
- 315-22-0(Monocrotaline)
- 123997-26-2(Eprinomectin)
- 100403-19-8(Ceramides Mixture)
- 208720-71-2(Oseltamivir Acid Methyl Ester)
- 1052063-37-2(3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir)

